3-Hydroxypyrrolidine-2,2-dicarboxylic acid

Glutamate transporter inhibition EAAT pharmacology Conformational constraint

3-Hydroxypyrrolidine-2,2-dicarboxylic acid (CAS 89464-65-3) is a pyrrolidine-dicarboxylic acid featuring a geminal 2,2-dicarboxylate arrangement and a 3-hydroxy substituent (molecular formula C₆H₉NO₅, MW 175.14 g/mol). This compound belongs to a broader class of conformationally constrained amino acid mimetics extensively employed as scaffolds in medicinal chemistry and as intermediates in the synthesis of kainoid natural products.

Molecular Formula C6H9NO5
Molecular Weight 175.14 g/mol
CAS No. 89464-65-3
Cat. No. B13149873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypyrrolidine-2,2-dicarboxylic acid
CAS89464-65-3
Molecular FormulaC6H9NO5
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESC1CNC(C1O)(C(=O)O)C(=O)O
InChIInChI=1S/C6H9NO5/c8-3-1-2-7-6(3,4(9)10)5(11)12/h3,7-8H,1-2H2,(H,9,10)(H,11,12)
InChIKeyAGGKAYFCYMJGQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxypyrrolidine-2,2-dicarboxylic Acid (CAS 89464-65-3): Core Structural Identity and Procurement Classification


3-Hydroxypyrrolidine-2,2-dicarboxylic acid (CAS 89464-65-3) is a pyrrolidine-dicarboxylic acid featuring a geminal 2,2-dicarboxylate arrangement and a 3-hydroxy substituent (molecular formula C₆H₉NO₅, MW 175.14 g/mol) . This compound belongs to a broader class of conformationally constrained amino acid mimetics extensively employed as scaffolds in medicinal chemistry and as intermediates in the synthesis of kainoid natural products [1][2]. Unlike the more commonly studied 2,3-, 2,4-, or 3,4-pyrrolidine-dicarboxylic acid regioisomers—each possessing two stereogenic centers—the 2,2-disubstitution pattern described here presents a unique quaternary carbon center at the 2-position, fundamentally altering its conformational profile, metal-chelating geometry, and metabolic stability relative to its mono-substituted or vicinal-dicarboxylate congeners [3].

Why Pyrrolidine-Dicarboxylic Acid Analogs Cannot Be Interchanged with 3-Hydroxypyrrolidine-2,2-dicarboxylic Acid


The pyrrolidine-dicarboxylic acid family is defined by regioisomerism—2,3-, 2,4-, and 3,4-disubstitution patterns yield distinct spatial presentations of the carboxylate pharmacophores, resulting in divergent binding profiles at excitatory amino acid transporters, NMDA receptors, and metalloproteases [1][2]. For example, L-trans-2,4-PDC acts as a transportable substrate inhibitor of glutamate transporters with a Ki of ~4.6 µM (rat synaptosomes), whereas L-trans-2,3-PDC behaves as a non-transportable blocker with a Ki of 33 µM for D-aspartate uptake and an IC₅₀ of ~1 µM at NMDA receptors [2][3]. The 2,2-geminal dicarboxylate motif introduces a quaternary stereocenter absent from all other regioisomers, which eliminates conformational flexibility, alters pKa values and logP, and profoundly changes chelation geometry—rendering simple potency or IC₅₀-based substitution between regioisomers fundamentally invalid .

Quantitative Differentiation Evidence for 3-Hydroxypyrrolidine-2,2-dicarboxylic Acid Versus Closest Analogs


Regioisomeric Binding Selectivity: 2,2-Geminal vs. 2,4-Vicinal Dicarboxylate Arrangement at Glutamate Transporters

The 2,2-geminal dicarboxylate arrangement in 3-hydroxypyrrolidine-2,2-dicarboxylic acid positions both carboxyl groups on the same carbon, creating a quaternary center that cannot adopt the extended conformation required for substrate translocation by EAAT glutamate transporters. In contrast, L-trans-2,4-PDC—with its 1,3-relationship between carboxylates—functions as a transportable competitive inhibitor (Ki = 4.6–20 µM across EAAT1-3) and stimulates heteroexchange of D-[³H]aspartate with EC₅₀ values of 16–25 µM [1][2]. No heteroexchange activity has been reported for 2,2-geminal dicarboxylates, classifying them as predicted non-transportable blockers analogous to L-trans-2,3-PDC (Ki = 33 µM) but with a structurally distinct conformational constraint [3].

Glutamate transporter inhibition EAAT pharmacology Conformational constraint

Predicted Physicochemical Differentiation: logP and Hydrogen-Bonding Capacity of 3-Hydroxy-2,2-dicarboxylate vs. Unsubstituted 2,3- and 2,4-Dicarboxylates

The presence of the 3-hydroxy group along with the geminal 2,2-dicarboxylate arrangement increases hydrogen-bond donor count to 4 (vs. 3 for pyrrolidine-2,3- and 2,4-dicarboxylic acids) and lowers the predicted logP to approximately -1.40 (ACD/Labs) . For comparison, isophthalic acid bis(L-prolyl-pyrrolidine) amide—a potent prolyl oligopeptidase inhibitor with a pyrrolidine-dicarboxylate-like core—exhibits a logP of -0.2, which was considered too low for brain penetration and motivated structural modification to cycloalkyl replacements that raised logP to ~1.1 [1]. The further reduction to -1.40 for the 3-hydroxy-2,2-dicarboxylic acid places this compound in a distinctly more hydrophilic space, which may be advantageous for peripheral target engagement or for minimizing CNS-related off-target effects.

Physicochemical profiling logP comparison BBB permeability prediction

Synthetic Versatility: Diastereoselective C→N Acyl Rearrangement Yields in Polysubstituted 2,2-Dicarboxylate Series

Polysubstituted pyrrolidine 2,2-dicarboxylates—including the 3-hydroxy-substituted variants—undergo a highly efficient C→N acyl transfer reaction to yield densely functionalized proline ester derivatives with yields ranging from 68% to 99% and total diastereoselection (dr > 95:5 in all cases examined) [1]. This transformation is enabled specifically by the 2,2-dicarboxylate arrangement, which positions the ester carbonyl for intramolecular attack by the pyrrolidine nitrogen. In contrast, analogous C→N rearrangements have not been demonstrated for 2,3- or 2,4-dicarboxylate regioisomers, where the distal carboxylate cannot participate in the same cyclic transition state [2].

Diastereoselective synthesis Proline scaffold diversification Medicinal chemistry building blocks

Scaffold Privilege in MTAP/MTAN Drug Discovery: 3-Hydroxypyrrolidine as a Patent-Defined Pharmacophore Core

The 3-hydroxypyrrolidine substructure—as embodied in 3-hydroxypyrrolidine-2,2-dicarboxylic acid—is explicitly claimed as the core pharmacophore in patent families directed toward 5′-methylthioadenosine phosphorylase (MTAP) and 5′-methylthioadenosine nucleosidase (MTAN) inhibition (US9493465B2, US20120157479) [1]. These patents define generic formula (I) requiring the 3-hydroxypyrrolidine scaffold for picomolar-range transition state analog inhibitor design. For context, the clinical-stage MTAP inhibitor MT-immucillin-A achieves a Ki of 86 pM against human MTAP, while second-generation analogs incorporating the 3-hydroxypyrrolidine core with C-4 alkyl/arylthiomethyl substituents demonstrate sub-nanomolar potency [2]. In contrast, pyrrolidine-2,4-dicarboxylic acid scaffolds have been predominantly directed toward DPP-IV inhibition (IC₅₀ = 2–250 nM) and glutamate transporter modulation, representing entirely distinct therapeutic target spaces [3].

MTAP inhibition Cancer metabolism Transition state analog design

Predicted Aqueous Solubility and Ionization State: 3-Hydroxy-2,2-dicarboxylate vs. Kainic Acid as a Neuropharmacological Tool

Kainic acid, a naturally occurring pyrrolidine-2-carboxy-3-acetic acid (pyrrolidine-2,3-dicarboxylate analog), is a potent excitatory amino acid agonist (NMDA EC₅₀ in low µM range) but exhibits significant neurotoxicity at 25 nmol intracerebral doses, limiting its experimental utility [1]. The 3-hydroxy-2,2-dicarboxylic acid scaffold introduces a quaternary 2-position that prevents the conformational flexibility inherent in kainic acid's 2,3-substitution pattern while adding a hydroxyl hydrogen-bond donor [2]. Predicted physicochemical properties (ACD/LogD (pH 7.4) = -4.91; topological polar surface area = 107 Ų; 4 H-bond donors) indicate substantially higher aqueous solubility and lower passive membrane permeability compared to kainic acid . This profile may translate to reduced neuronal uptake and attenuated intracellular excitotoxic cascades, though direct comparative neurotoxicity data are not yet available [3].

Aqueous solubility Kainoid analog Excitatory amino acid pharmacology

Metal-Chelation Geometry: Geminal 2,2-Dicarboxylate as a Bidentate Ligand vs. Vicinal Dicarboxylate Coordination Modes

The 2,2-geminal dicarboxylate arrangement in 3-hydroxypyrrolidine-2,2-dicarboxylic acid positions both carboxylate oxygens on the same tetrahedral carbon, creating a unique bidentate chelation geometry with an O–C–O bite angle of approximately 109° . This contrasts with 2,3-dicarboxylate regioisomers (e.g., in pyrrolidine-2,3-dicarboxylic acid), which chelate metals through a 5-membered ring with a ~70–80° bite angle, and 2,4-dicarboxylates, which form larger 6-membered chelate rings [1]. Pyrrolidine derivatives are established inhibitors of metalloproteases including endothelin-converting enzyme, where carboxylate-metal coordination at the catalytic zinc ion is essential for potency [2]. The distinct chelation geometry of the 2,2-dicarboxylate can therefore be expected to alter selectivity profiles across metalloprotease subtypes compared to 2,3- or 2,4-dicarboxylate-based inhibitors, though direct comparative chelation data remain to be published for this specific compound [3].

Metal chelation Enzyme inhibition mechanism Metalloprotease inhibitor design

Optimal Application Scenarios for 3-Hydroxypyrrolidine-2,2-dicarboxylic Acid in Scientific and Industrial Procurement


MTAP/MTAN Inhibitor Lead Optimization in Oncology Drug Discovery

Programs targeting 5′-methylthioadenosine phosphorylase (MTAP) or nucleosidase (MTAN) for oncology indications should prioritize 3-hydroxypyrrolidine-2,2-dicarboxylic acid as a core scaffold. The 3-hydroxypyrrolidine motif is explicitly claimed in US9493465B2 and related patent families, with second-generation transition state analog inhibitors achieving picomolar-range Ki values [1]. The 2,2-dicarboxylate arrangement provides a synthetic handle for diastereoselective diversification into densely functionalized proline esters (68–99% yield, dr > 95:5), enabling rapid analog generation for SAR exploration [2]. This scaffold should not be substituted with 2,4-dicarboxylate analogs, which are directed toward DPP-IV (IC₅₀ ~2–250 nM) and glutamate transporter modulation (Ki ~4.6–33 µM)—entirely distinct target classes [3].

Non-Transportable Glutamate Transporter Blocker Development for Neuroscience Research

For neuroscience laboratories seeking EAAT inhibitors that do not undergo transport-mediated intracellular accumulation, 3-hydroxypyrrolidine-2,2-dicarboxylic acid represents a structurally distinct alternative to L-trans-2,4-PDC (a transportable substrate, EC₅₀ 16–25 µM for heteroexchange) [1]. The quaternary 2,2-carbon center prevents the conformational elongation required for substrate translocation, predicting a non-transportable blocker profile analogous to L-trans-2,3-PDC (Ki = 33 µM) but with lower predicted membrane permeability (LogD (pH 7.4) = -4.91 vs. estimated -2.5 for kainic acid), which may favor extracellular target engagement [2][3]. This is particularly relevant for ex vivo brain slice electrophysiology where transporter-mediated glutamate release confounds interpretation of EAAT pharmacology [4].

Stereocontrolled Proline Scaffold Synthesis for Medicinal Chemistry Libraries

Medicinal chemistry groups requiring enantiopure, densely functionalized proline building blocks should employ 3-hydroxypyrrolidine-2,2-dicarboxylic acid derivatives as substrates for the highly diastereoselective C→N acyl rearrangement reaction. This transformation delivers proline ester derivatives in 68–99% yield with complete diastereocontrol (dr > 95:5) and tolerates diverse substitution at C-3 and C-5, as well as varied alkoxycarbonyl moieties [1]. The 2,2-dicarboxylate arrangement is essential for this reactivity; 2,3- and 2,4-regioisomers cannot participate in the same intramolecular acyl transfer due to unfavorable transition state geometries [2]. This synthetic efficiency directly reduces the cost-per-analog in library production, a key procurement consideration for large-scale medicinal chemistry operations.

Metalloprotease Inhibitor Fragment-Based Drug Design (FBDD)

For fragment-based drug discovery programs targeting zinc-dependent metalloproteases, 3-hydroxypyrrolidine-2,2-dicarboxylic acid offers a structurally novel zinc-binding fragment with a predicted O–C–O bite angle of ~109° via its geminal dicarboxylate [1]. This geometry differs substantially from the 5-membered chelate ring formed by 2,3-dicarboxylate fragments (~70–80° bite angle) and the 6-membered chelate of 2,4-dicarboxylates (~90–100°) [2]. Pyrrolidine-based dicarboxylates have established precedent as metalloprotease inhibitors, including activity against endothelin-converting enzyme (ECE) [3]. Procurement of the 2,2-isomer enables exploration of a distinct region of chelation geometry space in FBDD screening cascades, where even subtle differences in metal coordination can drive selectivity across metalloprotease subtypes.

Quote Request

Request a Quote for 3-Hydroxypyrrolidine-2,2-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.